![molecular formula C9H16F2N2O B13174755 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine
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Overview
Description
2,2-Difluoro-3-{8-oxa-3-azabicyclo[321]octan-3-yl}propan-1-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often requires the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized analogs.
Scientific Research Applications
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure and may exhibit similar biological activities.
Tropane alkaloids: These natural products also contain a bicyclic structure and are known for their pharmacological properties.
Uniqueness
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine is unique due to the presence of the difluoro and oxa-azabicyclo moieties, which confer distinct chemical and biological properties. These features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Biological Activity
2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine is a compound that belongs to the class of azabicyclic compounds, which have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bicyclic framework with a difluoropropanamine moiety. This unique structure contributes to its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₉H₁₂F₂N₂O |
Molecular Weight | 194.20 g/mol |
CAS Number | 2095410-82-3 |
Pharmacological Properties
The biological activity of this compound has been studied primarily in relation to its interaction with various receptors and enzymes:
-
Kappa Opioid Receptor Antagonism :
- The compound has shown high potency as a kappa opioid receptor antagonist with an IC50 value of approximately 77 nM, indicating its potential in pain management without central nervous system exposure .
- Further modifications to the azabicyclic scaffold have resulted in derivatives with improved selectivity and potency .
- Antiprotozoal Activity :
Structure–Activity Relationships (SAR)
The efficacy of 2,2-Difluoro compounds is heavily influenced by their structural components:
Structural Feature | Impact on Activity |
---|---|
Difluoromethyl Group | Enhances receptor binding affinity |
Bicyclic Framework | Critical for biological activity |
Amine Functionality | Influences solubility and bioavailability |
Study on Kappa Opioid Receptor Antagonists
A notable study focused on the development of kappa opioid receptor antagonists derived from the bicyclic scaffold demonstrated that modifications to the structure could yield compounds with significantly enhanced potency and selectivity for the kappa receptor over mu and delta receptors . The study highlighted the potential therapeutic applications in treating conditions such as depression and addiction.
Antiprotozoal Activity Research
In another investigation, researchers explored new derivatives based on the azabicyclo[3.2.1]octane framework, revealing promising antiplasmodial and antitrypanosomal activities . These findings suggest that similar modifications to 2,2-Difluoro compounds could lead to effective treatments for protozoal infections.
Properties
Molecular Formula |
C9H16F2N2O |
---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2,2-difluoro-3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H16F2N2O/c10-9(11,5-12)6-13-3-7-1-2-8(4-13)14-7/h7-8H,1-6,12H2 |
InChI Key |
VAILCBZJMODSON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)CC(CN)(F)F |
Origin of Product |
United States |
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